molecular formula C2H2IN B1630358 Iodoacetonitrile CAS No. 624-75-9

Iodoacetonitrile

Cat. No. B1630358
CAS RN: 624-75-9
M. Wt: 166.95 g/mol
InChI Key: VODKOOOHHCAWFR-UHFFFAOYSA-N
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Description



  • Iodoacetonitrile (IAN) is a colorless liquid with a pungent odor.

  • Chemical formula: C₂H₂IN

  • Molecular weight: 166.95 g/mol

  • CAS Number: 624-75-9

  • IUPAC Standard InChI: InChI=1S/C2H2IN/c3-1-2-4/h1H2

  • IUPAC Standard InChIKey: VODKOOOHHCAWFR-UHFFFAOYSA-N





  • Synthesis Analysis



    • Iodoacetonitrile can be synthesized from Bromoacetonitrile .





  • Molecular Structure Analysis



    • Iodoacetonitrile has a linear structure with an iodine atom attached to the acetonitrile group.





  • Chemical Reactions Analysis



    • Iodoacetonitrile can participate in various reactions, including Reformatsky and Wittig-type reactions with aldehydes.





  • Physical And Chemical Properties Analysis



    • Boiling Point: 182-184°C/720 mmHg

    • Density: 2.307 g/mL at 25°C

    • Refractive Index: n20/D 1.574 (lit.)




  • Scientific Research Applications

    Enhancing Sensitivity in Chromatographic Analysis

    Iodoacetonitrile has been utilized to enhance the sensitivity of detecting various compounds in chromatographic analysis. It is effective in selective derivatization of compounds containing acidic hydroxyl, amino, and amide functional groups, improving the detection of complex molecules like phenols, fatty acids, and certain drugs (Shin, Kim, Myung, & Park, 1995).

    Role in Water Disinfection Byproducts Toxicity

    Iodoacetonitrile, as a haloacetonitrile (HAN), has been identified as a significant factor in the toxicity associated with disinfection byproducts in water treatment. It's a part of a broader class of nitrogenous disinfection byproducts (N-DBPs), notable for their cytotoxic and genotoxic effects (Wei et al., 2020).

    Formation in Chlorinated Water with Medical Compounds

    Research has shown that chlorinating water containing iodinated contrast media leads to the formation of various iodinated disinfection byproducts, including iodoacetonitrile. This process is particularly significant as these byproducts, such as iodoacetonitrile, exhibit high cytotoxicity and genotoxicity (Postigo et al., 2018).

    Understanding Cellular Effects of Disinfection Byproducts

    Iodoacetonitrile has been studied for its effects on the mammalian cell cycle, particularly in the context of water disinfection byproducts. Its exposure leads to significant alterations in the cell cycle, potentially contributing to adverse health outcomes such as cancer and adverse pregnancy outcomes (Komaki, Mariñas, & Plewa, 2014).

    Analyzing Retinal Adhesion Strength

    In ophthalmological research, compounds like sodium iodoacetate have been used to evaluate the forces contributing to the strength of retinal adhesion. This suggests potential applications of iodoacetonitrile-related compounds in understanding eye health and diseases (Ashburn, Pilkerton, Rao, & Marak, 1980).

    Comparing Toxicity with Other Disinfection Byproducts

    Research comparing haloacetonitriles like iodoacetonitrile with regulated haloacetic acids indicates that nitrogen-containing DBPs might be more toxic. Such studies are crucial for evaluating the health risks of different water treatment methods and byproducts (Muellner et al., 2007).

    Use in Radical Polymerization

    Iodoacetonitrile has been used in controlled radical polymerization processes. Its efficacy in controlling molecular weights and providing polymers with relatively low polydispersities makes it valuable in materials science (Gaynor, Wang, & Matyjaszewski, 1995).

    Role in Synthetic Chemistry

    Iodoacetonitrile has been employed in various synthetic chemistry applications, such as oxidative decarboxylation of aryl carboxylic acids to form aldehydes, ketones, and nitriles (Telvekar & Sasane, 2010).

    Safety And Hazards



    • IAN is flammable, toxic if swallowed, and causes skin burns and eye damage.

    • Handle with care and follow safety precautions.




  • Future Directions



    • Research on Iodoacetonitrile’s applications and potential uses continues.




    properties

    IUPAC Name

    2-iodoacetonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C2H2IN/c3-1-2-4/h1H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VODKOOOHHCAWFR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C#N)I
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C2H2IN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID8073215
    Record name Acetonitrile, iodo-
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    Molecular Weight

    166.95 g/mol
    Source PubChem
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    Description Data deposited in or computed by PubChem

    Physical Description

    Dark amber liquid; [MSDSonline]
    Record name Iodoacetonitrile
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    Product Name

    Iodoacetonitrile

    CAS RN

    624-75-9
    Record name Iodoacetonitrile
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    Record name Acetonitrile, iodo-
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    Record name Iodoacetonitrile
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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